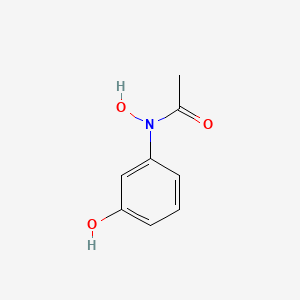![molecular formula C43H80O2 B14359563 [Bis(octadecyloxy)methyl]benzene CAS No. 92489-66-2](/img/structure/B14359563.png)
[Bis(octadecyloxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(octadecyloxy)methyl]benzene: is an organic compound characterized by the presence of two octadecyloxy groups attached to a benzene ring via a methylene bridge. This compound is notable for its long alkyl chains, which impart unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Bis(octadecyloxy)methyl]benzene typically involves the reaction of benzyl chloride with octadecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of octadecanol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced catalysts and controlled reaction environments to facilitate the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [Bis(octadecyloxy)methyl]benzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which can reduce the compound to its corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Br₂, Cl₂)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: [Bis(octadecyloxy)methyl]benzene is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis
Propiedades
Número CAS |
92489-66-2 |
|---|---|
Fórmula molecular |
C43H80O2 |
Peso molecular |
629.1 g/mol |
Nombre IUPAC |
dioctadecoxymethylbenzene |
InChI |
InChI=1S/C43H80O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-40-44-43(42-38-34-33-35-39-42)45-41-37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38-39,43H,3-32,36-37,40-41H2,1-2H3 |
Clave InChI |
UOQIYJMGTGMDMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(C1=CC=CC=C1)OCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


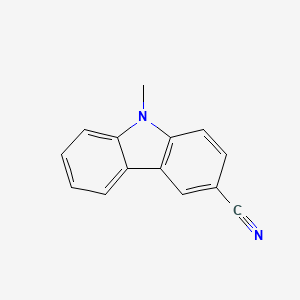
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
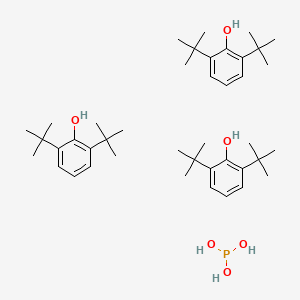
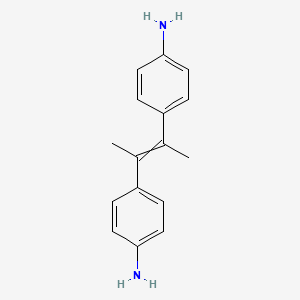
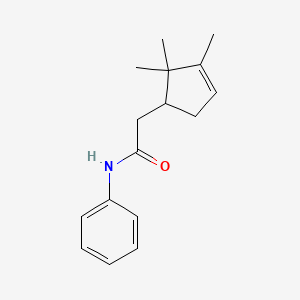
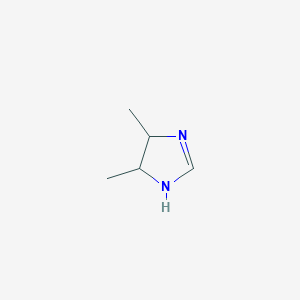
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)

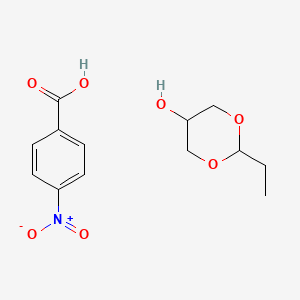
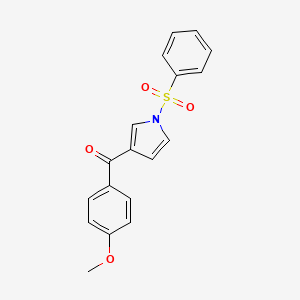
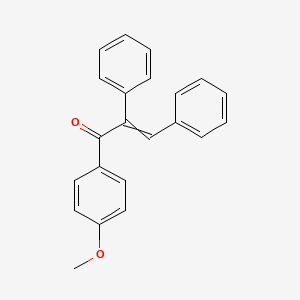
![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)

